molecular formula C21H20N4O3 B5136568 2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide CAS No. 1185706-93-7

2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide

Cat. No.: B5136568
CAS No.: 1185706-93-7
M. Wt: 376.4 g/mol
InChI Key: CGCJZWVTJOQSEP-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, it has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide in lab experiments is its potential to inhibit inflammatory responses and induce apoptosis in cancer cells. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

For research on 2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide include further studies on its mechanism of action, optimization of its use in lab experiments, and exploration of its potential therapeutic applications in various diseases. Additionally, studies on its pharmacokinetics and toxicity will be important for evaluating its potential use in humans.

Synthesis Methods

The synthesis method of 2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide involves the reaction of 2-amino-5-methoxybenzoic acid with 2-(2-methoxyethoxy)ethylamine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 4-(1H-pyrazol-1-yl)benzyl chloride to yield the final product.

Properties

IUPAC Name

2-(2-methoxyethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-27-12-9-20-24-18-8-5-16(13-19(18)28-20)21(26)22-14-15-3-6-17(7-4-15)25-11-2-10-23-25/h2-8,10-11,13H,9,12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCJZWVTJOQSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133094
Record name 2-(2-Methoxyethyl)-N-[[4-(1H-pyrazol-1-yl)phenyl]methyl]-6-benzoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185706-93-7
Record name 2-(2-Methoxyethyl)-N-[[4-(1H-pyrazol-1-yl)phenyl]methyl]-6-benzoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185706-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyethyl)-N-[[4-(1H-pyrazol-1-yl)phenyl]methyl]-6-benzoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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